REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=O.O=S(Cl)Cl.CCN(C(C)C)C(C)C.[F:25][C:26]([F:36])([F:35])[O:27][C:28]1[CH:34]=[CH:33][C:31]([NH2:32])=[CH:30][CH:29]=1>C1(C)C=CC=CC=1.C1COCC1.CN(C=O)C>[Br:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([NH:32][C:31]1[CH:33]=[CH:34][C:28]([O:27][C:26]([F:25])([F:35])[F:36])=[CH:29][CH:30]=1)=[O:9]
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Name
|
|
Quantity
|
375 g
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Type
|
reactant
|
Smiles
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BrC=1C(=NC=C(C(=O)O)C1)Cl
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Name
|
|
Quantity
|
347 mL
|
Type
|
reactant
|
Smiles
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O=S(Cl)Cl
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Name
|
|
Quantity
|
3.1 L
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
37 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
543 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
295 g
|
Type
|
reactant
|
Smiles
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FC(OC1=CC=C(N)C=C1)(F)F
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Name
|
|
Quantity
|
3.1 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 85° C. for 2.5 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure
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Type
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DISSOLUTION
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Details
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the residue was dissolved in THF (3.1 L)
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Type
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TEMPERATURE
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Details
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cooled to −25° C.
|
Type
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CUSTOM
|
Details
|
After 30 min at 10° C. the solvent was evaporated off under reduced pressure
|
Duration
|
30 min
|
Type
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DISSOLUTION
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Details
|
the residue was dissolved in TBME (4 L)
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Type
|
WASH
|
Details
|
washed with 1N HCl (2×1 L)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
a sat. solution of NaHCO3 (1 L) and brine (2×200 mL) and dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the product was crystallized from EtOAc/n-heptane
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |